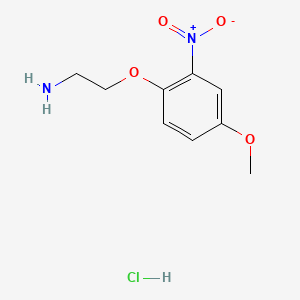

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride

Description

2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a phenoxy ring substituted with a methoxy group at position 4 and a nitro group at position 2. The ethanamine backbone is functionalized with a phenoxy group, and the compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmacological applications.

Properties

Molecular Formula |

C9H13ClN2O4 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

2-(4-methoxy-2-nitrophenoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H12N2O4.ClH/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |

InChI Key |

JMMMMETVLVSILF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCN)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon.

Reduction: Sodium triacetoxyborohydride and acetic acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Reduction: Formation of 2-(4-Amino-2-nitrophenoxy)ethan-1-amine.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with substituted phenethylamines and benzylamine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations :

Methoxy groups (e.g., in 25N-NBF) improve metabolic stability and membrane permeability compared to halogenated derivatives (e.g., 2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride) .

Pharmacological Activity: Compounds with nitro groups (e.g., 25N-NBF) exhibit higher selectivity for 5-HT₂A receptors, suggesting that the nitro substituent in the target compound may confer similar selectivity . Phenoxy-substituted amines (e.g., 2-[4-(Methylthio)phenoxy]ethan-1-amine hydrochloride) are less studied but serve as versatile scaffolds for receptor modulation .

Safety and Stability: Nitro-containing compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ) often lack comprehensive toxicological data, necessitating caution in handling . Hydrochloride salts (common across all listed compounds) improve solubility and shelf-life compared to free bases .

Biological Activity

2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C9H12ClN2O3

- Molecular Weight : 220.65 g/mol

- IUPAC Name : 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride

The biological activity of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes or receptors involved in cell signaling pathways, contributing to its anticancer effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride exhibits significant antimicrobial activity, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

| MCF7 | 20 |

These findings indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, with HeLa cells being particularly sensitive.

Study on Anticancer Effects

In a study published in Nature, researchers investigated the effects of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. The study concluded that this compound could serve as a potential lead for developing new anticancer therapies .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound using PC12 cells as a model for neuronal damage. The results indicated that treatment with 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride significantly reduced corticosterone-induced cytotoxicity, suggesting its potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxy-2-nitrophenoxy)ethan-1-amine hydrochloride?

- Methodology : Synthesis typically involves forming the methoxyphenoxy linkage followed by introducing the ethanamine moiety. Key steps include nucleophilic aromatic substitution (for nitro and methoxy positioning) and subsequent amine functionalization. Reaction conditions (e.g., inert atmosphere, controlled pH) are critical to avoid oxidation and side reactions .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- Spectroscopy : NMR for verifying substituent positions and hydrogen bonding patterns.

- Chromatography : HPLC for purity assessment, especially critical for pharmacological studies.

- Elemental Analysis : To validate molecular formula (e.g., CHClNO) .

Advanced Research Questions

Q. How does the nitro group's position (2-nitrophenoxy vs. 3-/4-nitrophenoxy) influence electronic properties and reactivity?

- Structural Analysis : The 2-nitro group creates steric hindrance and electron-withdrawing effects, altering reaction kinetics (e.g., slower nucleophilic substitution compared to 4-nitro isomers). Computational studies (DFT) show reduced electron density at the phenoxy oxygen, affecting hydrogen-bonding capacity .

- Experimental Validation : Compare reactivity with analogs (e.g., 3-nitrophenoxy derivatives) using kinetic assays and UV-Vis spectroscopy to track intermediates .

Q. What strategies address low aqueous solubility in pharmacological assays?

- Approaches :

- Salt Form Optimization : Hydrochloride salt improves solubility in protic solvents (e.g., water, ethanol).

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in receptor binding assays may arise from:

- Purity Variance : Impurities >5% can skew IC values. Validate purity with orthogonal methods (HPLC + NMR).

- Assay Conditions : pH-dependent protonation of the amine group affects binding; standardize buffers (e.g., pH 7.4 PBS) .

- Recommendation : Replicate studies with independently synthesized batches and include positive controls (e.g., known receptor agonists) .

Q. What computational methods predict interactions with biological targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina to screen against CNS receptors (e.g., serotonin transporters), leveraging the methoxy group’s hydrophobic interactions.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration?

- Rational Design :

- LogP Optimization : Target logP 2–3 via substituent modification (e.g., replace methoxy with trifluoromethoxy for increased lipophilicity).

- P-gp Efflux Mitigation : Introduce halogen atoms (e.g., fluorine) to reduce P-glycoprotein recognition .

- Validation : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability .

Methodological Notes

- Stereochemical Considerations : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .

- Stability Protocols : Store at -20°C under inert gas (argon) to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., nitroaromatics) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.